Methyl thieno[2,3-b]pyridine-2-carboxylate
Description
The Thienopyridine Core: Significance in Heterocyclic and Medicinal Chemistry Research
The thienopyridine core, a bicyclic heterocycle consisting of a thiophene (B33073) ring fused to a pyridine (B92270) ring, is a structure of considerable importance in chemistry. researchgate.net Thienopyridine derivatives are recognized for a wide array of biological effects and are utilized extensively in medicinal chemistry. researchgate.netmdpi.com This scaffold is considered a classical bio-isostere of purines, making it a significant pharmacophore in the design of therapeutic compounds. researchgate.net
The most prominent application of the thienopyridine framework is in cardiovascular medicine. researchgate.net A class of thienopyridine drugs functions as selective, irreversible inhibitors of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, which disrupts platelet aggregation. researchgate.netwikipedia.orgnih.gov This antiplatelet activity is crucial in the management of cardiovascular diseases, including the prevention of coronary stent thrombosis and strokes. wikipedia.orgnih.gov Well-known examples of this drug class include Ticlopidine, Clopidogrel, and Prasugrel. wikipedia.orgnih.gov
Beyond their antiplatelet effects, thienopyridine derivatives have demonstrated a broad spectrum of pharmacological activities in academic research, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antidiabetic properties. researchgate.netmdpi.com This versatility has established the thienopyridine core as a privileged scaffold in drug discovery and development.
Methyl thieno[2,3-b]pyridine-2-carboxylate: A Prominent Substructure for Advanced Chemical Investigations
Within the broader family of thienopyridines, this compound and its closely related analogue, Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, have emerged as key building blocks for chemical synthesis. chemimpex.com The unique thieno[2,3-b]pyridine (B153569) structure is a valuable starting point for creating novel therapeutic agents. chemimpex.com Researchers utilize this compound as a versatile precursor or intermediate to construct more elaborate molecules with tailored properties. chemimpex.comresearchgate.net Its structure allows for the creation of diverse derivatives, making it a valuable tool in pharmaceutical and agrochemical research. chemimpex.com
The physical and chemical properties of a representative analogue, Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂S | chemimpex.comnih.gov |
| Molecular Weight | 208.24 g/mol | chemimpex.comnih.gov |
| Appearance | Yellow crystalline powder | chemimpex.com |
| CAS Number | 111042-89-8 | chemimpex.comnih.gov |
| IUPAC Name | methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | nih.gov |
Scope and Research Objectives for this compound in Contemporary Academia
Contemporary academic research leverages the this compound scaffold to pursue several key objectives, primarily centered on the synthesis of novel bioactive compounds.
A significant area of investigation is in oncology. Researchers have used this scaffold to synthesize new series of derivatives and evaluate their antitumor potential. mdpi.comnih.gov For example, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, synthesized via Suzuki-Miyaura cross-coupling, have been studied for their effects on triple-negative breast cancer (TNBC) cell lines. mdpi.comnih.gov Other studies have shown that thieno[2,3-b]pyridine derivatives can inhibit the growth of various cancer cell lines, including leukemia and colon cancer cells. researchgate.netmdpi.com Some research aims to create compounds that can overcome chemoresistance by targeting DNA repair pathways, thereby restoring the activity of established anticancer drugs. nih.gov
Another major research focus is the development of anti-inflammatory agents. mdpi.com The synthesis of derivatives such as Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate is part of research programs targeting novel molecules with potential anti-inflammatory activity. mdpi.com
Furthermore, the scaffold is a critical precursor in the synthesis of fused pyrimidine (B1678525) hybrids, which are being investigated as potential inhibitors of bacterial biofilms and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The ability to use Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in one-pot, multi-component reactions allows for the efficient generation of libraries of new compounds for screening. researchgate.net Research has also explored the creation of 'prodrug-like' moieties attached to the thienopyridine core to improve physicochemical properties like solubility and enhance anti-proliferative activity. mdpi.com
The following table details examples of derivatives synthesized from the thieno[2,3-b]pyridine scaffold and their primary research applications.
| Derivative Class/Example | Research Objective | Source |
|---|---|---|
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Evaluation of antitumor potential against triple-negative breast cancer (TNBC). | mdpi.comnih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids | Investigation as potential bacterial biofilm and MRSA inhibitors. | researchgate.net |
| Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | Development of novel anti-inflammatory agents. | mdpi.com |
| Ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates | Evaluation of cytotoxicity against multidrug-resistant leukemia cells. | researchgate.net |
| Thieno[2,3-b]pyridines with bulky ester/carbonate groups | Improvement of solubility and anti-proliferative activity against colon and breast cancer cells. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXBEISAFXKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl Thieno 2,3 B Pyridine 2 Carboxylate
Established Synthetic Pathways to the Thieno[2,3-b]pyridine (B153569) System
The construction of the thieno[2,3-b]pyridine core is a well-established area of synthetic chemistry, with several reliable methods for its assembly. These pathways often involve the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like thieno[2,3-b]pyridines from simple starting materials in a single synthetic operation. These strategies are valued for their simplicity and high yields. A five-component method, for instance, involves the condensation of an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and methyl iodide, which proceeds rapidly under mild conditions to afford highly substituted thieno[2,3-b]pyridines. researchgate.net Another approach involves the reaction of acetophenones, indoles, and sulfur, catalyzed by a magnetic nanoparticle-supported deep eutectic solvent, to produce thieno[2,3-b]indoles, a related class of compounds. rsc.orgnih.gov
These MCRs are advantageous due to their operational simplicity and the ability to generate diverse structures by varying the starting components.
Cyclization Reactions from Precursor Pyridine Derivatives
A common and versatile method for synthesizing the thieno[2,3-b]pyridine skeleton involves the cyclization of functionalized pyridine precursors. A widely used strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of 2-substituted-3-cyanopyridines. researchgate.net For instance, 3-cyanopyridine-2(1H)-thiones can be alkylated with α-haloesters, followed by base-catalyzed cyclization to yield 3-aminothieno[2,3-b]pyridine-2-carboxylates. mdpi.comresearchgate.net
The reaction of 2-chloronicotinonitriles with α-mercapto esters or ketones in the presence of a base also leads to the formation of the thieno[2,3-b]pyridine ring system. The choice of base and reaction conditions can be tuned to optimize the yield of the desired product. researchgate.net
Base-Mediated Intramolecular Annulation Protocols
Base-mediated intramolecular annulation is a cornerstone in the synthesis of thieno[2,3-b]pyridines. This approach typically involves the generation of a carbanion intermediate which then undergoes cyclization. For example, the reaction of 2-mercaptopyridine (B119420) derivatives with compounds containing an activated methylene (B1212753) group, such as α-haloketones or esters, in the presence of a base like sodium ethoxide or potassium hydroxide (B78521), leads to the formation of the thiophene ring fused to the pyridine core. researchgate.netresearchgate.net
The Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine derivatives is a classic example of this type of reaction, affording 3-aminothieno[2,3-b]pyridines. researchgate.net The reaction conditions for these base-mediated cyclizations can vary, with different bases and solvents being employed to achieve optimal results. researchgate.net
Advanced Synthetic Approaches for Methyl thieno[2,3-b]pyridine-2-carboxylate and its Analogs
Modern synthetic methods have enabled more sophisticated and selective functionalization of the thieno[2,3-b]pyridine system, allowing for the synthesis of a wide array of analogs with diverse properties.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the functionalization of thieno[2,3-b]pyridines.
The Suzuki-Miyaura coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the thieno[2,3-b]pyridine core. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with various (hetero)aryl boronic acids or their derivatives in the presence of a palladium catalyst to yield a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.comnih.gov Similarly, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been used in Suzuki-Miyaura couplings to produce a variety of bi(hetero)aryl derivatives. nih.gov
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 3-furanylboronic acid | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 | mdpi.com |
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that has been utilized for the synthesis of N-arylated thieno[2,3-b]pyridine derivatives. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. For instance, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been coupled with various aryl and heteroarylamines using Buchwald-Hartwig conditions to prepare novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines. nih.gov This reaction is a key method for introducing nitrogen-containing substituents, which are often important for biological activity. wikipedia.orglibretexts.orgorganic-chemistry.org
Site-Selective C-H Functionalization and Annulation Methods
Direct C-H functionalization has emerged as a highly efficient and step-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. While specific examples directly on this compound are not extensively reported, studies on related thienopyridine systems demonstrate the potential of this approach.
Palladium-catalyzed direct C-H arylation has been explored for the functionalization of the thiophene ring in various thienopyridine isomers. mdpi.com These methods allow for the regioselective introduction of aryl groups at specific C-H bonds of the thiophene moiety. The development of such methodologies for this compound would provide a powerful tool for the late-stage diversification of this scaffold.
Annulation methods, where a new ring is fused onto the existing thieno[2,3-b]pyridine core, represent another advanced synthetic strategy. For example, aza-[3+3] cycloaddition reactions have been used to construct thieno[3,2-b]pyridin-5(4H)-one derivatives, demonstrating a regioselective annulation process. rsc.orgnih.gov Such strategies could potentially be adapted to this compound to build more complex, polycyclic systems.
Microwave-Assisted Synthesis for Enhanced Efficiency
Conventional heating methods for the synthesis of heterocyclic compounds are often associated with long reaction times, lower yields, and the formation of side products. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by enabling rapid and uniform heating, which can significantly accelerate reaction rates and improve product yields and purity.
In the context of thieno[2,3-b]pyridine chemistry, microwave irradiation has been effectively employed to enhance the synthesis of complex derivatives. For instance, a one-pot, three-component synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids utilizes ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a key precursor. capes.gov.br This tandem reaction, involving the precursor, dimethylformamide-dimethylacetal (DMF-DMA), and various amines, was systematically evaluated under both traditional heating and microwave conditions. The study found that microwave irradiation provided optimal results, significantly reducing reaction times from hours to minutes and affording the target polyheterocyclic systems in good to excellent yields. capes.gov.br The most effective conditions were identified as heating in dioxane at 110°C for 40-60 minutes under microwave irradiation. capes.gov.br This demonstrates the efficiency of MAOS in facilitating complex cyclization and condensation reactions for this scaffold.
The advantages of microwave-assisted synthesis, including reduced reaction times and improved conversions, have been widely recognized for various heterocyclic systems, further supporting its application in thienopyridine chemistry. nih.gov
Combinatorial Synthesis for Diverse Thienopyridine Libraries
The systematic synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the efficient exploration of structure-activity relationships (SAR). The thieno[2,3-b]pyridine core is well-suited for combinatorial approaches, enabling the generation of diverse libraries of analogues for biological screening. By modifying various positions on the heterocyclic core, researchers can fine-tune the pharmacological properties of these molecules.
Several studies have reported the creation of focused libraries of thieno[2,3-b]pyridine derivatives. For example, in an effort to develop novel anti-proliferative agents, a series of fifteen thieno[2,3-b]pyridines were synthesized by incorporating bulky ester and carbonate functional groups to disrupt crystal packing and improve solubility. rsc.orgresearchgate.net Another extensive library of 3-aminothieno[2,3-b]pyridine-2-carboxamides was synthesized to probe the SAR against Mycobacterium tuberculosis. rsc.org This was achieved by first hydrolyzing the parent ester and then coupling the resulting carboxylic acid with a diverse range of amines to produce a library of amide derivatives. rsc.org
These examples, while not always employing automated high-throughput techniques, embody the principles of combinatorial chemistry by systematically combining different building blocks (e.g., various amines or acylating agents) with the core thienopyridine scaffold to generate a multitude of structurally related compounds for biological evaluation. rsc.orgnih.gov This strategy has been crucial in identifying compounds with optimized activity and understanding the structural requirements for their biological targets. nih.gov
Strategic Derivatization of this compound
The this compound scaffold contains multiple reactive sites, including the ester group, the amino group (if present, as in the common 3-amino precursor), and the fused aromatic ring system. This allows for a wide range of strategic derivatizations to diversify the core structure.
Functionalization of the Ester Moiety (e.g., Hydrolysis, Amidation)
The ester group at the 2-position is a key handle for functionalization. It can be readily transformed into other functional groups, most commonly a carboxylic acid via hydrolysis or a variety of amides through amidation.
Hydrolysis: The saponification of the ester is typically achieved under basic conditions. For instance, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in a solvent mixture like dioxane/water. rsc.org
Amidation: The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of amides. Standard peptide coupling reagents are effective for this transformation. The carboxylic acid can be activated with coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) and then reacted with a diverse set of primary or secondary amines to yield the desired amide derivatives. rsc.org This amidation strategy has been extensively used to build libraries of thieno[2,3-b]pyridine-2-carboxamides for screening purposes. rsc.org
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 4 M Sodium Hydroxide in Dioxane | Thieno[2,3-b]pyridine-2-carboxylic acid | rsc.org |
| Amidation | HATU, desired amine, base (e.g., DIPEA) | Thieno[2,3-b]pyridine-2-carboxamide | rsc.org |
Nucleophilic and Electrophilic Substitution Reactions on the Fused Ring System
The fused thieno[2,3-b]pyridine ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for direct modification of the core structure. The regioselectivity of these reactions is influenced by the electronic nature of the bicyclic system, where the thiophene ring is generally more electron-rich and the pyridine ring is electron-deficient.
Electrophilic Aromatic Substitution: Kinetic studies have investigated the reactivity of the thieno[2,3-b]pyridine ring towards electrophiles. rsc.orgrsc.org A highly regioselective bromination of the parent thieno[2,3-b]pyridine has been developed, yielding the 4-bromo derivative in high yield. This reaction proceeds via the N-oxide, which is activated with mesyl anhydride (B1165640) (Ms₂O) in the presence of a bromide source like tetrabutylammonium (B224687) bromide (TBAB). acs.org The resulting 4-bromothieno[2,3-b]pyridine (B6589361) is a valuable building block for further diversification through palladium-catalyzed cross-coupling reactions. acs.org Free-radical nitrophenylation has also been reported, showing a preference for substitution at the 2-position. researchgate.net
Nucleophilic Substitution: The pyridine ring of the scaffold is more susceptible to nucleophilic attack, particularly when substituted with leaving groups. For example, chloro-substituted thienopyrimidines (a related scaffold) readily undergo nucleophilic substitution with amines like morpholine (B109124) to provide the corresponding amino derivatives. nih.gov
Redox Transformations for Structural Diversification
Redox reactions provide another avenue for the structural modification of the thieno[2,3-b]pyridine core. The heteroatoms in the ring system, namely the sulfur and nitrogen atoms, can be selectively oxidized to introduce new functional groups and alter the electronic properties of the molecule.
Selective oxidation of the thienopyridine core with various reagents can lead to the formation of the corresponding N-oxides, S-oxides (sulfoxides), and S,S-dioxides (sulfones). nih.govscilit.com These transformations not only change the polarity and steric profile of the molecule but also modulate its biological activity.
Furthermore, oxidative conditions can induce more complex transformations. In one study, the treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) led to an unusual oxidative dimerization, resulting in the formation of complex polyheterocyclic structures in a highly stereoselective manner. nih.gov This reaction proceeds with the cleavage of N-H and C=C bonds and the formation of three new sigma bonds, demonstrating a powerful method for rapid structural diversification. nih.gov
Condensation Reactions for Polyheterocyclic System Construction
The thieno[2,3-b]pyridine framework, particularly when functionalized with reactive groups like amines and nitriles, serves as an excellent platform for the construction of more complex, fused polyheterocyclic systems. These condensation reactions are key to accessing novel chemical space.
For example, 3-aminothieno[2,3-b]pyridine-2-carbonitrile can be used to construct a fused pyrimidine (B1678525) ring. Reaction with triethyl orthoformate followed by treatment with ammonia (B1221849) or formamide (B127407) yields the corresponding pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives. mdpi.com Similarly, as mentioned previously, 3-aminothieno[2,3-b]pyridine-2-carboxylates react in a one-pot, three-component fashion with DMF-DMA and amines to build fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one systems. capes.gov.br Other reported constructions include the synthesis of pyridothienopyridine and pyridothienonaphthyridine derivatives through intramolecular cyclization reactions accelerated by Lewis acids. researchgate.net These strategies highlight the utility of the thieno[2,3-b]pyridine scaffold as a foundational element for building intricate, multi-ring heterocyclic architectures.
Biological Activity and Medicinal Chemistry Investigations of Methyl Thieno 2,3 B Pyridine 2 Carboxylate Derivatives
Anti-Cancer Potential of Thieno[2,3-b]pyridine (B153569) Derivatives
Thieno[2,3-b]pyridine derivatives have shown considerable promise as anti-cancer agents, exhibiting potent activity against a range of human cancer cell lines. researchgate.net Their mechanism of action is often multifaceted, involving the inhibition of key cellular signaling pathways, induction of cell death, and modulation of the tumor microenvironment.
Kinase and Enzyme Inhibition (e.g., Hsp90, PI3K)
A key aspect of the anti-cancer activity of thieno[2,3-b]pyridine derivatives lies in their ability to inhibit various kinases and enzymes that are crucial for cancer cell survival and proliferation.
Hsp90 Inhibition : Certain thieno[2,3-c]pyridine (B153571) derivatives have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90). researchgate.netmdpi.com Molecular docking studies have indicated that these compounds can interact with the Hsp90 target. mdpi.comnih.gov
PI3K Inhibition : The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. nih.gov Thieno[2,3-d]pyrimidine derivatives, a related class of compounds, have been designed and synthesized as anti-PI3K agents. nih.govnih.govtandfonline.com One particular derivative, compound VIb, demonstrated significant enzymatic inhibitory activity against PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition). nih.govnih.govtandfonline.com
Other Enzyme Inhibition : Thieno[2,3-b]pyridines were initially identified through virtual screening as potential inhibitors of phospholipase C (PLC) isoforms. mdpi.comnsk.hr Some derivatives have also been prepared and evaluated as pim-1 kinase inhibitors, with some compounds showing moderate inhibitory activity. tandfonline.com
Cellular Proliferation and Viability Studies Across Diverse Cancer Cell Lines
The anti-proliferative effects of thieno[2,3-b]pyridine derivatives have been documented in a wide array of cancer cell lines.
Breast Cancer : A number of thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. mdpi.comnih.gov For instance, a thiomorpholine-substituted hybrid compound, 6i, showed a high percentage of inhibition (95.33%) against the MCF7 cell line at a 100 µM concentration. mdpi.com Another study found that a novel thieno[2,3-b]pyridine compound was cytotoxic to both MDA-MB-231 and MCF-7 cell lines. nih.gov
Prostate Cancer : Thieno[2,3-b]pyridine compounds have been shown to potently inhibit the proliferation of prostate cancer cell lines, including both hormone-sensitive (LNCaP) and castrate-resistant (PC3, DU145) types. nih.gov
Cervical Cancer : In cervical cancer cell lines, HeLa and SiHa, a thieno[2,3-b]pyridine derivative known as compound 1 exhibited significant cytotoxicity. nih.gov The IC50 values after 48 hours of treatment were determined to be 2.14 µM for the HeLa cell line and 2.77 µM for the SiHa cell line. febscongress.org
Other Cancer Cell Lines : The anti-proliferative activity of these compounds extends to other cancer types as well. Studies have reported activity against colorectal cancer (HCT-116), head and neck cancer (HSC3), and leukemia cells (CCRF-CEM and CEM/ADR5000). mdpi.commdpi.comresearchgate.net For example, compound 3b, which contains a phenol (B47542) moiety, was found to be the most active against both sensitive and multidrug-resistant leukemia cells, with IC50 values of 2.580 µM and 4.486 µM, respectively. researchgate.net
| Compound | Cancer Cell Line | Activity | Reference |
| Compound 1 | HeLa | IC50: 2.14 µM (48h) | febscongress.org |
| Compound 1 | SiHa | IC50: 2.77 µM (48h) | febscongress.org |
| Compound 3b | CCRF-CEM | IC50: 2.580 µM | researchgate.net |
| Compound 3b | CEM/ADR5000 | IC50: 4.486 µM | researchgate.net |
| Thieno[2,3-c]pyridine 6i | HSC3 | IC50: 10.8 µM | nih.gov |
| Thieno[2,3-c]pyridine 6i | T47D | IC50: 11.7 µM | nih.gov |
| Thieno[2,3-c]pyridine 6i | RKO | IC50: 12.4 µM | nih.gov |
Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)
Thieno[2,3-b]pyridine derivatives induce cancer cell death through various mechanisms, primarily apoptosis and cell cycle arrest.
Apoptosis : Treatment with thieno[2,3-b]pyridine derivatives has been shown to induce apoptosis in several cancer cell lines. In prostate cancer PC3 cells, these compounds were found to promote apoptosis. nih.gov Similarly, in breast cancer cell lines MDA-MB-231 and MCF-7, a novel thieno[2,3-b]pyridine compound induced cell death primarily through apoptosis. nih.gov In cervical cancer, a significant increase in the apoptosis rate was observed in SiHa cells after treatment. febscongress.org
Cell Cycle Arrest : A common mechanism of action for these compounds is the induction of cell cycle arrest, particularly at the G2/M phase. rsc.org In prostate cancer PC3 cells, treatment with thieno[2,3-b]pyridine inhibitors led to a pronounced G2/M arrest. nih.gov This effect has also been observed in breast cancer cell lines. researchgate.net For instance, the thieno[2,3-c]pyridine derivative 6i was found to induce G2 phase arrest, thereby inhibiting cell cycle progression. mdpi.com
Anti-Angiogenic Activity and Multidrug Resistance Modulating Properties
Beyond direct cytotoxicity, thieno[2,3-b]pyridine derivatives exhibit other anti-cancer properties that contribute to their therapeutic potential.
Anti-Angiogenic Activity : Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. A thieno[3,2-b]pyridine (B153574) derivative, LCB03-0110, has been identified as a potent angiogenesis inhibitor. nih.govelsevierpure.com This compound was found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathways. nih.govelsevierpure.com It also suppressed the sprouting of endothelial cells and the formation of new blood vessels in preclinical models. nih.govelsevierpure.com
Multidrug Resistance (MDR) Modulation : A series of novel thieno[2,3-b]pyridines have been synthesized and identified as potent multidrug resistance modulators. nih.gov One compound, in particular, was found to be a potent inhibitor of P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP1). nih.gov
Anti-Infective Applications of Methyl thieno[2,3-b]pyridine-2-carboxylate Analogs
In addition to their anti-cancer properties, derivatives of the thieno[2,3-b]pyridine scaffold have been explored for their potential as anti-infective agents, particularly against Mycobacterium tuberculosis.
Anti-Tuberculosis Activity (e.g., Mycobacterium tuberculosis signal peptidase LepB inhibition)
The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series has been investigated as a potential drug scaffold against Mycobacterium tuberculosis. acs.orgnih.gov
LepB Inhibition : Initial studies showed that analogs in this series were active against a recombinant strain of M. tuberculosis with reduced expression of the signal peptidase LepB, suggesting this enzyme as a potential target. acs.orgresearchgate.net
Structure-Activity Relationship : Further exploration of the structure-activity relationship led to the identification of two subsets of TPA compounds. One subset demonstrated equipotent activity against both wild-type and LepB hypomorph strains, suggesting a different target. The other subset showed increased activity against the LepB hypomorph strain, indicating a pathway-specific mechanism. acs.orgnih.gov One of the most potent inhibitors identified, 17af, had an IC90 of 1.2 µM against the wild-type strain and an even lower IC90 of 0.41 µM against the LepB hypomorph. nih.gov
| Compound | Target Strain | Activity (IC90) | Reference |
| 15f (3,4-methylenedioxyphenyl) | M. tuberculosis | 0.94 µM | acs.org |
| 17a (6-methoxypyridine) | M. tuberculosis | 1.4 µM | acs.org |
| 17af | Wild-type M. tuberculosis | 1.2 µM | nih.gov |
| 17af | LepB hypomorph M. tuberculosis | 0.41 µM | nih.gov |
Broad-Spectrum Antibacterial and Antiviral Efficacy Studies
Derivatives of this compound have been the subject of numerous studies for their potential as antimicrobial agents. Research has demonstrated their efficacy against a range of bacterial and viral pathogens.
Newly synthesized pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, derived from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, have shown considerable antibacterial activity against various ATCC bacterial strains. mdpi.com Notably, certain hybrids displayed potent efficacy against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values in the low micromolar range, in some cases surpassing the reference drug ciprofloxacin. mdpi.com
In terms of antiviral activity, novel thieno[2,3-b]pyridine derivatives have been identified as effective agents against Mayaro virus (MAYV), an alphavirus that causes debilitating arthralgia. nih.gov All tested derivatives were capable of significantly reducing viral production in mammalian cell lines at non-toxic concentrations. nih.gov Furthermore, certain 4-(phenylamino)thieno[2,3-b]pyridine derivatives have demonstrated inhibitory activity against herpes simplex virus type 1 (HSV-1). researchgate.net One particular compound exhibited over 86% inhibition of HSV-1 replication at a concentration of 50 μM. researchgate.net
Table 1: Antibacterial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3c | S. aureus | 4-16 | ekb.eg |
| Compound 3c | E. coli | 4-16 | ekb.eg |
| Compound 3c | P. aeruginosa | 4-16 | ekb.eg |
| 4-(4-methoxyphenyl)-linked hybrid 1i | S. aureus | 2.0 (µM) | mdpi.com |
| 4-(4-methoxyphenyl)-linked hybrid 1j | E. faecalis | 2.1 (µM) | mdpi.com |
Table 2: Antiviral Activity of Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative | Virus | Activity | Concentration | Reference |
| Thieno[2,3-b]pyridine derivative | Mayaro virus (MAYV) | Reduced viral production | Non-toxic concentrations | nih.gov |
| 4-(phenylamino)thieno[2,3-b]pyridine 6a | Herpes simplex virus type 1 (HSV-1) | >86% inhibition | 50 µM | researchgate.net |
Anti-Inflammatory and Immunomodulatory Investigations
The anti-inflammatory potential of this compound derivatives has been explored through their interaction with key inflammatory pathways.
IκB Kinase (IKK) Complex Inhibition
While direct studies on this compound derivatives as IKK inhibitors are limited, the broader class of thieno[2,3-b]pyridines has been investigated for this activity. The IKK complex is a crucial regulator of the NF-κB signaling pathway, which plays a significant role in inflammation. Inhibition of IKK can therefore modulate inflammatory responses. Further research is needed to specifically elucidate the IKK inhibitory potential of derivatives of the title compound.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)
Derivatives of thieno[2,3-b]pyridine have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator. Specifically, 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines have demonstrated exceptional potency against inducible (iNOS) and neuronal (nNOS) nitric oxide synthase. The selectivity and potency of these inhibitors can be fine-tuned by altering the substituent at the 5- or 6-position.
Metabolic and Cardiovascular Therapeutic Targets
Derivatives of this compound have shown promise in targeting metabolic and cardiovascular diseases, particularly through the inhibition of urea (B33335) transporters and α-glucosidase.
Urea Transporter Inhibition and Diuretic Effects
Urea transporters (UTs) are integral to the kidney's ability to concentrate urine. nih.govjscimedcentral.com By inhibiting these transporters, compounds can induce diuresis, offering a novel mechanism for treating conditions characterized by fluid retention. A notable derivative, 5-ethyl-2-methyl-3-amino-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate (CB-20), has been identified as a potent inhibitor of both UT-A1 and UT-B. nih.gov This compound demonstrated significant diuretic effects in animal models without causing an imbalance in electrolytes. nih.gov The IC50 values for CB-20 against UT-B were determined to be 2.01 µM in mice, 0.47 µM in rats, and 1.29 µM in humans. nih.gov Subcutaneous administration of CB-20 led to a doubling of urine volume in wild-type mice at the eight-hour mark. nih.gov
Table 3: Urea Transporter Inhibitory Activity and Diuretic Effect of Thieno[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Species | Diuretic Effect | Reference |
| CB-20 | UT-B | 2.01 | Mouse | Increased urine output | nih.gov |
| CB-20 | UT-B | 0.47 | Rat | Increased urine output | nih.gov |
| CB-20 | UT-B | 1.29 | Human | - | nih.gov |
| Dierylamide 25a | UT-B | 0.48 | Mouse | Strong diuretic effect | nih.gov |
| Dierylamide 25a | UT-B | 0.14 | Rat | Strong diuretic effect | nih.gov |
Alpha-Glucosidase Inhibition for Anti-Diabetic Interventions
Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. Several thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones, which can be conceptually linked to the thieno[2,3-b]pyridine scaffold, have demonstrated significant α-glucosidase inhibitory activity. mdpi.com For instance, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) exhibited higher inhibitory activity against α-glucosidase than the standard drug acarbose (B1664774), with an IC50 value of 9.77 mM. mdpi.com Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c), showed activity comparable to acarbose with an IC50 of 12.94 mM. mdpi.com
Table 4: Alpha-Glucosidase Inhibitory Activity of Thieno[2,3-b]pyridine Related Derivatives
| Compound/Derivative | α-Glucosidase IC50 (mM) | Reference Drug (Acarbose) IC50 (mM) | Reference |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9.77 | 11.96 | mdpi.com |
| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12.94 | 11.96 | mdpi.com |
| Compound 8a | 16.64 | 11.96 | mdpi.com |
| Compound 8b | 19.79 | 11.96 | mdpi.com |
| Compound 9b | 21.79 | 11.96 | mdpi.com |
Calcium Channel Antagonism
Research into the calcium channel blocking activities of thienopyridine derivatives is an area of interest in medicinal chemistry. However, specific studies focusing on this compound and its direct derivatives as calcium channel antagonists are not extensively documented in publicly available research. The broader class of thienopyrimidines, which are structurally related, has been investigated for this activity. For instance, certain 3,4-dihydropyrimidin-2(1H)-ones have been synthesized and evaluated as bioisosteres of nifedipine, a well-known calcium channel blocker. scielo.br These studies confirm the potential of fused heterocyclic systems that include a pyridine (B92270) or pyrimidine (B1678525) ring to interact with calcium channels, though direct evidence for the this compound core is still emerging.
Neurological and Central Nervous System Research
Derivatives of this compound have been notably investigated for their potential in treating neurological and central nervous system (CNS) disorders. These investigations have primarily focused on their ability to modulate key receptors and enzymes involved in neurodegenerative diseases.
The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a crucial target for the development of treatments for various psychiatric and neurodegenerative diseases. researchgate.net Thieno[2,3-b]pyridine derivatives have emerged as potent negative allosteric modulators (NAMs) of mGlu5. nih.gov A high-throughput screening campaign identified the thieno[2,3-b]pyridine scaffold as a hit for mGlu5 NAMs. Subsequent lead optimization efforts focused on modifying the linker between the core and other parts of the molecule, leading to derivatives with improved affinity and ligand efficiency. nih.gov
In a related context, scaffold hopping from picolinamide (B142947) compounds led to the discovery of thieno[3,2-b]pyridine-5-carboxamides as highly potent mGlu5 NAMs. nih.gov While this is a different isomer, the research highlights the utility of the thienopyridine core in designing mGlu5 modulators. One such derivative demonstrated an IC₅₀ value of 110 nM and was found to be centrally penetrant. nih.gov These findings underscore the potential of the thienopyridine framework in developing CNS-active agents that target the mGlu5 receptor. researchgate.netnih.gov
Table 1: Activity of Thienopyridine Derivatives as mGlu5 NAMs
| Compound ID | Core Scaffold | Target | Activity (IC₅₀) | Reference |
| Compound 13 | thieno[3,2-b]pyridine-5-carboxamide | hmGlu₅ | 110 nM | nih.gov |
| Compound 19aB | thieno[3,2-b]pyridine | hmGlu₅ | 61 nM | |
| Compound 19aD | thieno[3,2-b]pyridine | hmGlu₅ | 22 nM |
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease. chemicalbook.com In the search for new and safer analogs of existing drugs like tacrine, various thieno[2,3-b]pyridine amine derivatives have been synthesized and evaluated for their inhibitory activity against both AChE and butyrylcholinesterase (BChE). chemicalbook.comnih.gov
One study reported a series of thieno[2,3-b]pyridine amine derivatives, where compounds 5d and 5e were identified as the most potent inhibitors. chemicalbook.com Compound 5e showed the highest activity against acetylcholinesterase with an IC₅₀ value of 1.55 µM, while compound 5d was the most potent inhibitor of butyrylcholinesterase with an IC₅₀ of 0.23 µM. chemicalbook.comnih.gov Further investigations, including kinetic and molecular docking studies, supported the potential of these compounds as leads for developing new cholinesterase inhibitors for Alzheimer's therapy. chemicalbook.com Another study on related tetrahydrofuro- or thieno[2,3-b]quinolines also demonstrated potent and selective inhibition of acetylcholinesterase. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Thieno[2,3-b]pyridine Amine Derivatives
| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
| 5e | Acetylcholinesterase (AChE) | 1.55 µM | chemicalbook.comnih.gov |
| 5d | Butyrylcholinesterase (BChE) | 0.23 µM | chemicalbook.comnih.gov |
Other Pharmacological Profiles of this compound Derivatives
Beyond the central nervous system, derivatives of the thieno[2,3-b]pyridine scaffold have been explored for their inhibitory effects on other critical enzymes implicated in various diseases.
NADPH oxidase 2 (NOX2) is an enzyme that generates reactive oxygen species (ROS) and is implicated in the pathogenesis of cardiovascular and neurological disorders. mdpi.comresearchgate.net While selective inhibition of NOX2 is a promising therapeutic strategy, there is limited specific research linking this compound derivatives directly to NOX2 inhibition. The development of NOX2 inhibitors has focused on other chemical scaffolds, such as bridged tetrahydroisoquinolines and quinazoline-based compounds. mdpi.comsigmaaldrich.com Although pan-NOX inhibitors exist, their lack of selectivity is a significant concern. mdpi.com Further research is required to determine if the thieno[2,3-b]pyridine core can be adapted to create potent and selective NOX2 inhibitors.
LIM kinase 1 (LIMK1) is a protein kinase that plays a pivotal role in regulating the actin cytoskeleton. Its inhibition is considered a potential strategy for cancer therapy, specifically for preventing metastasis. A high-throughput screening campaign identified 3-aminothieno[2,3-b]pyridine-2-carboxamides as inhibitors of LIMK1.
Structure-activity relationship (SAR) studies have shown that evolution from these bicyclic thienopyridine hits to tricyclic 4-aminobenzothieno[3,2-d]pyrimidines can significantly increase potency. Further research led to the identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines with low micromolar inhibition of LIMK1. These findings highlight that the 3-amino-thieno[2,3-b]pyridine-2-carboxamide core is a viable starting point for developing LIMK1 inhibitors as potential anti-metastatic agents.
Table 3: LIMK1 Inhibitory Activity of Thieno[2,3-b]pyridine and Related Derivatives
| Compound Class | Target | Activity | Significance | Reference |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | LIMK1 | Hit from HTS | Foundation for LIMK1 inhibitor design. | |
| 4-Aminobenzothieno[3,2-d]pyrimidines | LIMK1 | Increased Potency | Evolution from bicyclic to tricyclic systems improves activity. | |
| 5,6-Substituted 4-aminothieno[2,3-d]pyrimidines | LIMK1 | Low Micromolar Inhibition | Scaffold reversal leads to potent inhibitors. |
General Receptor Binding and Functional Modulation Studies
Derivatives of this compound have been the subject of numerous studies to determine their interactions with various biological receptors and to characterize their functional effects. These investigations have revealed a broad range of activities, identifying compounds that can modulate enzymes, ion channels, and receptors, highlighting the therapeutic potential of this chemical scaffold.
One area of investigation has been the interaction of thieno[2,3-b]pyridine derivatives with phosphoinositide-specific phospholipase C (PI-PLC) enzymes. mdpi.com Molecular modeling studies have been employed to predict the binding of these compounds within the active site of PLC-δ1. mdpi.com These predictive models suggest that specific interactions with amino acid residues, such as GLU341, HIS311, and ARG549, are important for binding. mdpi.com The orientation of the molecule within the binding site appears to be crucial for its activity. mdpi.com
The thieno[2,3-b]pyridine scaffold has also been identified as a key component in the development of kinase inhibitors. researchgate.net Various derivatives have been reported to act as inhibitors of plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), bacterial histidine kinase, and serine/threonine kinase B-Raf. researchgate.net Additionally, some of these compounds have been found to function as modulators of TGF-βR1. researchgate.net
In the realm of neuroscience, certain thieno[2,3-b]pyridine derivatives have been characterized as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). researchgate.net Another significant finding is the identification of PRX-03140, a highly selective 5-hydroxytryptamine (5-HT)4 receptor agonist that incorporates the thieno[2,3-b]pyridine core. researchgate.net
Furthermore, research into the effects of these compounds on ion channels has led to the discovery of CL-705G, a novel and specific opener of the Kir6.2-containing ATP-sensitive potassium (KATP) channels. nih.gov Functional assays demonstrated that CL-705G activates Kir6.2/SUR2A channels. nih.gov This compound was also shown to have cardioprotective effects in a cellular model and could partially rescue the activity of a gating-defective Kir6.2 mutant associated with congenital hyperinsulinism. nih.gov
The antiproliferative activity of thieno[2,3-b]pyridine derivatives has been evaluated against various cancer cell lines. While not direct receptor binding assays, the IC50 values obtained from these studies indicate potent biological activity at the cellular level, suggesting interactions with key molecular targets involved in cell proliferation. For instance, some derivatives have shown significant activity against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. mdpi.com Other studies have reported the cytotoxic potency of different derivatives against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg
Table of Receptor and Enzyme Interactions for Thieno[2,3-b]pyridine Derivatives
| Compound Class | Target | Activity |
| Thieno[2,3-b]pyridines | Phosphoinositide-specific phospholipase C-γ (PLC-γ) | Inhibitor |
| 3,6-diaminothieno[2,3-b]pyridines | Plasmodial glycogen synthase kinase-3 (PfGSK-3) | Selective Inhibitor |
| Thieno[2,3-b]pyridines | Bacterial histidine kinase | Inhibitor |
| Thieno[2,3-b]pyridines | Serine/threonine kinase B-Raf | Inhibitor |
| Thieno[2,3-b]pyridines | TGF-βR1 | Modulator |
| Thieno[2,3-b]pyridines | Metabotropic GluR5 receptors | Negative Allosteric Modulator |
| PRX-03140 | 5-hydroxytryptamine (5-HT)4 receptor | Agonist |
| CL-705G | Kir6.2-specific KATP channel | Opener |
Table of In Vitro Antiproliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Cell Line | Activity |
| HCT-116 (Colon Cancer) | Cell Growth Inhibition |
| MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition |
| HepG-2 (Hepatocellular Carcinoma) | Cytotoxic Potency |
| MCF-7 (Breast Cancer) | Cytotoxic Potency |
Structure Activity Relationship Sar and Computational Chemistry of Methyl Thieno 2,3 B Pyridine 2 Carboxylate Derivatives
Systematic Elucidation of Structure-Activity Relationships
The biological activity of methyl thieno[2,3-b]pyridine-2-carboxylate derivatives is intricately linked to the nature and position of various substituents on the thieno[2,3-b]pyridine (B153569) core.
Influence of Positional and Substituent Variations on Biological Activity
Variations in substituents at different positions of the thieno[2,3-b]pyridine scaffold have been shown to significantly modulate the biological efficacy of these compounds. For instance, in the pursuit of novel anti-cancer agents, it has been observed that substitutions at the C5 and C6 positions can lead to potent anti-proliferative activity. Specifically, the introduction of a methylene-hydroxyl group at the C-5 position has been found to enhance activity.
In a different context, the substitution pattern on the 4-aryl substituent of the heterocyclic core has been shown to have minimal influence on the antiplasmodial activity of certain thieno[2,3-b]pyridine-2-carboxamides. This suggests that for this particular biological target, the core scaffold and the carboxamide moiety are the primary determinants of activity.
A study on thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors identified a hit compound and subsequent structure-activity relationship (SAR) studies showed that replacing a trifluoromethyl group in the core could improve potency. This led to the discovery of derivatives with potent inhibition of hepatic glucose production.
The following table summarizes the influence of positional and substituent variations on the biological activity of selected thieno[2,3-b]pyridine derivatives.
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Biological Activity | Reference |
| 1 | Aryl | H | H | Antiplasmodial | nih.gov |
| 2 | CF3 | H | H | Hepatic Gluconeogenesis Inhibition | biomedgrid.com |
| 3 | H | -CH(OH)CH3 | CH3 | Anti-proliferative | quora.com |
Impact of Amide and Aryl/Heteroaryl Substitutions on Potency and Selectivity
The amide functionality at the 2-position of the thieno[2,3-b]pyridine ring is a critical anchor for biological activity, and modifications to this group, particularly through the introduction of various aryl and heteroaryl substituents, have profound effects on potency and selectivity.
For a series of 4-arylthieno[2,3-b]pyridine-2-carboxamides investigated as antiplasmodial agents, the presence of an aromatic substituent on the nitrogen atom of the carboxamide was found to be a prerequisite for good activity. Conversely, aliphatic substituents on the amide nitrogen led to a loss of antiplasmodial efficacy. Furthermore, ortho-substitution on the N-phenyl ring was found to be detrimental to activity, likely due to steric hindrance affecting the spatial orientation of the substituent. nih.gov
In the context of anticancer activity, 2,3-disubstitution (ortho, meta) on the phenyl carboxamide has been associated with excellent cell growth inhibition. quora.com Research into thieno[2,3-b]pyridine analogues as anticancer agents revealed that ortho- and meta- double substitution on the phenyl ring of a related series resulted in the most active compounds with growth inhibition in the nanomolar range for a variety of cancer cell lines. It was also discovered that the phenyl moiety could be replaced by an α-naphthyl group while retaining significant activity. nih.gov
The table below illustrates the impact of amide and aryl/heteroaryl substitutions on the potency of thieno[2,3-b]pyridine derivatives.
| Compound ID | Amide Substituent | Aryl/Heteroaryl Group | Potency (IC50/GI50) | Target | Reference |
| 4 | N-Phenyl | Unsubstituted | Active | Plasmodium falciparum | nih.gov |
| 5 | N-(ortho-chlorophenyl) | Unsubstituted | Inactive | Plasmodium falciparum | nih.gov |
| 6 | N-Alkyl | Unsubstituted | Inactive | Plasmodium falciparum | nih.gov |
| 7 | N-(2,3-disubstituted phenyl) | Unsubstituted | 20-40 nM | Cancer Cell Lines | nih.gov |
| 8 | N-(α-naphthyl) | Unsubstituted | 60-240 nM | Cancer Cell Lines | nih.gov |
Stereochemical Considerations and Enantiomeric Bioactivity
The role of stereochemistry in the biological activity of this compound derivatives is an area that warrants more in-depth investigation. While comprehensive studies specifically focusing on the enantiomeric bioactivity of this core structure are limited in the public domain, the principles of stereoselectivity in drug action are well-established. It is highly probable that if a chiral center is introduced into the molecule, the resulting enantiomers will exhibit different biological activities.
For a related series of N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, it was observed that the (R)-enantiomers displayed greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. This highlights the importance of stereochemistry in this class of heterocyclic compounds and suggests that similar stereochemical preferences may exist for this compound derivatives depending on the biological target.
Further research, including the stereoselective synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives, is necessary to fully elucidate the impact of stereochemistry on their pharmacological profiles.
Computational Approaches in Rational Drug Design
Computational chemistry plays a pivotal role in the rational design and optimization of this compound derivatives as therapeutic agents.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. In the study of thieno[2,3-b]pyridine derivatives, docking studies have provided valuable insights into their mechanism of action.
For instance, molecular modeling has been extensively used to investigate the interaction of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines with the active site of phosphoinositide-specific phospholipase C (PI-PLC). These studies predict key interactions between the primary amine and the amide carboxyl group of the ligand with amino acid residues such as GLU341 and HIS311 in the enzyme's active site. quora.com Such analyses help in understanding the SAR at a molecular level and guide the design of more potent inhibitors.
In another example, molecular docking studies of quinazolinones tagged with a thienopyridine scaffold against p38α MAPK kinase revealed that the most potent compounds fit well within the active site, with favorable binding energy scores.
The following table summarizes the results of molecular docking studies for selected thieno[2,3-b]pyridine derivatives.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | PI-PLC | GLU341, HIS311, ARG549 | Not specified | quora.com |
| Quinazolinone-thienopyridine hybrids | p38α MAPK kinase | Not specified | -10.88 to -11.28 |
In Silico Screening and Virtual Library Design for Novel Thienopyridine Analogs
In silico screening and the design of virtual libraries are effective strategies for identifying novel and potent thienopyridine analogs. Virtual screening of a class of thieno[2,3-b]pyridines using a phosphoinositide specific-phospholipase C (PLC) docking scaffold led to the identification of four compounds with increased specificity against leukemia cell lines. nih.gov This suggests that these compounds may have a specific inhibitory action against the PLC-γ2 isoform.
The design of virtual libraries allows for the exploration of a vast chemical space to identify derivatives with potentially improved activity and drug-like properties. This approach, combined with in silico screening, can significantly accelerate the discovery of new lead compounds based on the this compound scaffold for various therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a crucial computational tool in modern drug discovery, enabling the prediction of biological activities of chemical compounds based on their molecular structures. For derivatives of the thieno[2,3-b]pyridine scaffold, a core structure in many biologically active agents, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic effects. While specific QSAR models focused exclusively on this compound are not extensively documented in publicly available research, numerous studies on closely related thieno[2,3-b]pyridine and thienopyrimidine derivatives provide a robust framework for understanding how these models are applied for predictive biology. These studies help in designing novel compounds with enhanced potency and selectivity against various biological targets.
Thieno[2,3-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govontosight.ai QSAR models for this class of compounds are typically developed by correlating variations in their chemical structures with observed changes in their biological activities. These models are often established using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods.
For instance, a 3D-QSAR study on a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ) demonstrated a strong predictive capability. The developed model showed a high cross-validation coefficient (Q²test) of 0.600 and a high training set correlation coefficient (R²train) of 0.915, indicating a robust and reliable model. nih.gov Such models are invaluable for predicting the inhibitory activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more promising candidates.
Similarly, 3D-QSAR analyses performed on thieno-pyrimidine derivatives, which share structural similarities with thieno[2,3-b]pyridines, have yielded statistically significant models for predicting anticancer activity. One such study on inhibitors for Triple-Negative Breast Cancer (TNBC) produced a CoMFA model with a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a determination coefficient (r²) of 0.917. nih.govmdpi.com The CoMSIA model also showed strong predictive power with a q² of 0.801 and an r² of 0.897. nih.gov These models highlight the importance of steric and electrostatic fields in determining the biological activity of the compounds. mdpi.com
The insights gained from these QSAR models are often visualized through contour maps. These maps illustrate the regions around the molecule where modifications are likely to enhance or diminish biological activity. For example, contour analysis might indicate that bulky, hydrophobic groups are favored in one region, while electron-withdrawing groups are preferred in another to increase the compound's potency. nih.gov This predictive power allows medicinal chemists to rationally design and prioritize the synthesis of novel derivatives with improved therapeutic potential, accelerating the drug development process.
Below are data tables summarizing the statistical validation of representative QSAR models for related thieno[2,3-b]pyridine and thienopyrimidine derivatives.
Table 1: Statistical Parameters of a 3D-QSAR Model for Thieno[2,3-b]pyridine-5-carbonitrile PKC-θ Inhibitors
| Parameter | Value |
| Q²test | 0.600 |
| R²train | 0.915 |
| Pearson-r | 0.801 |
| Standard Deviation (SD) | 0.241 |
| Data from a study on protein kinase C theta (PKC-θ) inhibitors. nih.gov |
Table 2: Statistical Results of 3D-QSAR Models for Thieno-pyrimidine Derivatives as TNBC Inhibitors
| Model | q² | r² | SEE | F value | r²_pred | ONC |
| CoMFA | 0.818 | 0.917 | 8.142 | 114.235 | 0.794 | 3 |
| CoMSIA | 0.801 | 0.897 | - | - | - | - |
| q²: Leave-one-out cross-validated correlation coefficient; r²: Determination coefficient; SEE: Standard error of estimate; F: Fisher test value; r²_pred: Predictive correlation coefficient; ONC: Optimum number of components. nih.govmdpi.com |
Advanced Applications and Future Research Perspectives for Methyl Thieno 2,3 B Pyridine 2 Carboxylate
Emerging Applications in Agrochemical Development
The thienopyridine scaffold, from which Methyl thieno[2,3-b]pyridine-2-carboxylate is derived, is showing potential in the field of agricultural chemistry. Research into related compounds, such as Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, indicates utility in the formulation of agrochemicals aimed at enhancing crop protection. chemimpex.com The inherent chemical properties of the thienopyridine structure can contribute to the development of agents that improve crop resilience and yield. chemimpex.com This emerging application addresses critical challenges in sustainable agriculture and global food security. chemimpex.com The favorable solubility and stability characteristics of these compounds make them suitable for various agrochemical formulations, which is crucial for their effective delivery and performance in an agricultural setting. chemimpex.com
Potential in Advanced Materials Science and Functional Materials
Beyond its biological applications, the thienopyridine framework is a subject of interest in materials science. Derivatives like Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate are being utilized in the development of novel functional materials. chemimpex.com A key area of this research is in organic electronics, where these compounds are explored for creating organic semiconductors, which are vital components for next-generation electronic devices and renewable energy technologies. chemimpex.comnih.gov The fused heterocyclic ring system of thieno[2,3-b]pyridine (B153569) provides a rigid, planar structure with extensive π-conjugation, properties that are highly desirable for charge transport in semiconductor materials. Thieno[2,3-c]pyridine (B153571) derivatives are also noted as remarkable skeletons for materials science studies. nih.gov
Future Directions in Drug Discovery and Preclinical Development for Thienopyridine Scaffolds
The thienopyridine scaffold is a cornerstone in the development of antiplatelet therapies, with several derivatives approved by the FDA. researchgate.net These drugs, including Clopidogrel and Prasugrel, function as irreversible antagonists of the P2Y12 receptor, playing a critical role in managing cardiovascular diseases. researchgate.netnih.govnih.govwikipedia.org
Future research is focused on optimizing this successful scaffold to develop next-generation antiplatelet agents with improved efficacy and safety profiles. nih.govresearchgate.net One promising strategy involves the synthesis of amino acid prodrugs of thienopyridine derivatives. nih.govnih.gov This approach aims to enhance the pharmacological properties of the parent compound. For instance, researchers have designed and synthesized a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine and evaluated their ability to inhibit ADP-induced platelet aggregation. nih.govnih.gov The results of these preclinical studies identified compounds with potent antiplatelet activity, suggesting they could be promising candidates for further development. nih.govnih.gov These efforts highlight a clear trajectory toward refining the thienopyridine structure to create superior therapeutic options. researchgate.net
Table 1: Selected Thienopyridine-Based Antiplatelet Agents This table is based on data from the text and is for informational purposes only.
| Compound Class | Mechanism of Action | Key Research Finding | Reference |
|---|---|---|---|
| Thienopyridines | Irreversible P2Y12 receptor antagonists. wikipedia.orgresearchgate.netoup.com | Prodrugs that require metabolic activation. nih.govnih.gov | nih.govwikipedia.orgresearchgate.netoup.comnih.gov |
| Amino Acid Prodrugs of Thienopyridines | P2Y12 receptor antagonists. nih.govnih.gov | Designed to optimize the therapeutic profile of the thienopyridine scaffold. nih.govnih.gov | nih.govnih.gov |
Identification of Unexplored Biological Targets and Novel Therapeutic Areas
While the P2Y12 receptor is the most well-known target for thienopyridines, the scaffold exhibits a broad range of other biological activities, opening up novel therapeutic avenues. researchgate.netresearchgate.net Research has demonstrated that various thienopyridine derivatives possess anti-inflammatory, antimicrobial, antiviral, antiproliferative, and antitumor properties. researchgate.netresearchgate.net
A notable area of investigation is oncology. A study highlighted the potential antitumor effect of novel Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives, which are structurally related to this compound. mdpi.com These compounds were evaluated for their activity against a triple-negative breast cancer cell line, demonstrating the potential of this chemical class in cancer therapy. mdpi.com Furthermore, research groups have reported the synthesis of thieno[2,3-b]pyridine hybrids as promising inhibitors of bacterial biofilms and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The pyridine (B92270) scaffold itself is considered a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with diverse biological profiles. researchgate.netmdpi.com These findings suggest that the thienopyridine core is a versatile platform for developing drugs against a wide array of biological targets beyond its established role in cardiovascular medicine.
Methodological Advancements in the Synthesis and Comprehensive Analysis of this compound
The synthesis of this compound and its derivatives has evolved, with researchers developing more efficient and versatile methods. A foundational synthesis involves the reaction of a substituted pyridine, such as methyl 2-chloro nicotinate, with methyl thioglycolate in the presence of a base like potassium carbonate. mdpi.com
More advanced, modern synthetic strategies are also being employed. These include:
Microwave-Assisted Synthesis: One-pot, three-component reactions using ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a precursor can be significantly accelerated using microwave irradiation, leading to good to excellent yields of fused pyrimidine (B1678525) hybrids in shorter reaction times compared to traditional heating. researchgate.net
Metal-Free Transformations: Researchers have developed a metal-free denitrogenative transformation reaction to produce thieno[2,3-c]pyridine derivatives, offering a milder and potentially more sustainable synthetic route. nih.gov
Palladium-Catalyzed Cross-Coupling: Suzuki coupling reactions, utilizing catalysts such as PdCl₂(dppf)·CH₂Cl₂, are used to synthesize aryl-substituted derivatives, such as Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, from a halogenated thienopyridine precursor. mdpi.com
These methodological advancements not only facilitate the efficient production of this compound and its analogues but also enable the creation of diverse chemical libraries for screening in various biological assays. researchgate.netmdpi.com
Table 2: Overview of Synthesis Methodologies for Thienopyridine Scaffolds This table is based on data from the text and is for informational purposes only.
| Synthesis Method | Key Features | Starting Materials/Precursors | Reference |
|---|---|---|---|
| Cyclization Reaction | Traditional heating method. | Methyl 2-chloro nicotinoate, Methyl thioglycolate. mdpi.com | mdpi.com |
| Microwave-Assisted Tandem Protocol | One-pot, three-component synthesis; accelerated reaction times. | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, amines. researchgate.net | researchgate.net |
| Suzuki Cross-Coupling | Palladium-catalyzed formation of C-C bonds to add aryl groups. | Halogenated thienopyridine, boronic acids/esters. mdpi.com | mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare methyl thieno[2,3-b]pyridine-2-carboxylate derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives are synthesized via one-pot reactions using α-halo carbonyl compounds with sodium ethoxide as a base (e.g., Scheme 5 in evidence 1). For example, reacting precursor compounds with methyl iodide under controlled conditions yields S-methyl derivatives . Optimization involves adjusting temperature (e.g., 218–222°C for crystallization), solvent polarity, and stoichiometry. Comparative studies show method A (45 mg, 90% yield) outperforms method B (40 mg, 76%) due to reduced side reactions .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Multi-spectral analysis is critical:
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1660 cm⁻¹, NH₂ at 3487–3354 cm⁻¹) .
- ¹H NMR : Confirms substituent environments (e.g., methyl ester at δ 3.86 ppm, aromatic protons at δ 7.09–8.61 ppm) .
- Elemental analysis : Validates purity via C, H, N, S content matching theoretical values .
Q. What in vitro assays are used to evaluate the antimicrobial activity of thieno[2,3-b]pyridine derivatives?
- Methodology : Standardized microbial inhibition assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli). Compounds are tested at concentrations of 25–100 μg/mL, with zone-of-inhibition measurements and MIC (Minimum Inhibitory Concentration) calculations. Activity trends correlate with electron-withdrawing substituents (e.g., bromophenyl groups enhance potency) .
Advanced Research Questions
Q. How can byproduct formation be minimized during the synthesis of thieno[2,3-b]pyridine derivatives?
- Methodology : Byproduct control requires:
- Catalyst screening : Sodium ethoxide vs. stronger bases (e.g., KOH), which may over-dehydrate intermediates .
- Reaction monitoring : TLC or HPLC to detect intermediates early (e.g., compound 7 in Scheme 5) .
- Temperature gradients : Slow heating (e.g., 60°C → 120°C) reduces cyclization side reactions .
Q. What crystallographic techniques resolve the 3D structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELX software. Key parameters:
- Data collection : θ range of 2.1°–25.6°, 3075 independent reflections, and R-factor < 0.055 .
- Hydrogen bonding analysis : Intramolecular N–H⋯O bonds stabilize planar heterocyclic systems (e.g., dimeric structures via symmetry centers) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent variation : Introduce halogens (Br, Cl), methoxy groups, or sulfonamides at positions 3, 4, or 6 of the thieno[2,3-b]pyridine core .
- Bioisosteric replacement : Replace ester groups with amides or nitriles to modulate lipophilicity .
- Computational modeling : DFT calculations predict electronic effects (e.g., HOMO-LUMO gaps) on antimicrobial or antitumor activity .
Q. How should contradictory biological activity data across studies be addressed?
- Methodology :
- Standardize assays : Use identical microbial strains (e.g., ATCC standards) and growth media to reduce variability .
- Statistical validation : Apply ANOVA or Tukey tests to compare IC₅₀ values from replicate experiments .
- Meta-analysis : Correlate substituent electronic profiles (Hammett σ values) with activity trends to resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
